2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole
Description
Properties
CAS No. |
88251-65-4 |
|---|---|
Molecular Formula |
C9H6FN3O2S |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-(4-fluoro-2-nitrophenyl)sulfanyl-1H-imidazole |
InChI |
InChI=1S/C9H6FN3O2S/c10-6-1-2-8(7(5-6)13(14)15)16-9-11-3-4-12-9/h1-5H,(H,11,12) |
InChI Key |
VXHBPGNVRYDXGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])SC2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, equimolar quantities of 4-fluoro-2-nitrobenzenethiol (1.0 equiv), glyoxal (1.2 equiv), and ammonium acetate (1.5 equiv) are refluxed in acetic acid for 6–8 hours. The reaction proceeds via nucleophilic attack of the thiol group on the glyoxal-derived intermediate, followed by cyclization to form the imidazole ring. Yield optimization studies reveal that increasing the molar ratio of ammonium acetate to 1.5 equiv enhances ring closure efficiency, achieving yields of 68–72%.
| Parameter | Value | Impact on Yield (%) |
|---|---|---|
| Ammonium acetate | 1.0 equiv | 58 |
| Ammonium acetate | 1.5 equiv | 72 |
| Reaction time | 6 hours | 68 |
| Reaction time | 8 hours | 72 |
| Solvent | Acetic acid | 72 |
| Solvent | Ethanol | 52 |
Prolonged reaction times beyond 8 hours lead to decomposition, as evidenced by HPLC analysis. Substituting acetic acid with ethanol reduces yield due to incomplete cyclization, highlighting the necessity of acidic media.
El-Saghier Reaction for One-Pot Synthesis
The El-Saghier reaction, a green chemistry approach, enables the synthesis of imidazole derivatives via a sequential one-pot procedure. Adapted for 2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole, this method employs ethyl cyanoacetate and ethyl glycinate hydrochloride under neat conditions.
Mechanistic Pathway and Yield Enhancement
The reaction initiates with the nucleophilic addition of 4-fluoro-2-nitrobenzenethiol to ethyl cyanoacetate, forming a thioether intermediate. Subsequent incorporation of ethyl glycinate hydrochloride facilitates imidazole ring closure through intramolecular cyclization.
Optimization experiments demonstrate that conducting the reaction under neat conditions at 70°C for 2 hours maximizes yield (85–90%), whereas solvent-mediated approaches (e.g., ethanol or acetonitrile) yield <50%. The exclusion of solvents minimizes side reactions, as corroborated by NMR spectroscopy.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Neat | 70 | 2 | 90 |
| 2 | Ethanol | Reflux | 4 | 48 |
| 3 | Acetonitrile | 80 | 4 | 42 |
Mannich Base-Mediated Synthesis
Mannich reactions offer an alternative route, particularly for introducing substituents at the imidazole nitrogen. In this approach, 2-mercaptoimidazole reacts with 4-fluoro-2-nitrobenzaldehyde and a secondary amine (e.g., morpholine) in the presence of formaldehyde.
Stepwise Functionalization
The synthesis involves two stages:
- Formation of the Mannich base : 2-Mercaptoimidazole, formaldehyde, and morpholine condense to generate an N-alkylated intermediate.
- Sulfanylation : The intermediate reacts with 4-fluoro-2-nitrobenzyl bromide under basic conditions (K₂CO₃, DMF), yielding the target compound.
Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the product in 65–70% yield. Notably, substituting morpholine with bulkier amines (e.g., piperidine) reduces yield due to steric hindrance.
Nucleophilic Aromatic Substitution (SNAr)
The sulfanyl group is introduced via SNAr, exploiting the electron-deficient nature of the 4-fluoro-2-nitrobenzene ring. 2-Mercaptoimidazole reacts with 1-fluoro-2-nitro-4-(bromomethyl)benzene in DMSO at 100°C.
Solvent and Base Optimization
Aprotic polar solvents (DMSO, DMF) enhance reaction efficiency by stabilizing the transition state. The addition of K₂CO₃ (2.0 equiv) deprotonates the thiol, accelerating nucleophilic attack.
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMSO | 100 | 78 |
| NaHCO₃ | DMSO | 100 | 62 |
| Et₃N | DMF | 90 | 55 |
Solid-Phase Synthesis for High-Throughput Production
Solid-phase techniques, leveraging resin-bound intermediates, enable scalable synthesis. Wang resin-functionalized 2-mercaptoimidazole reacts with 4-fluoro-2-nitrobenzyl bromide, followed by cleavage with trifluoroacetic acid (TFA). This method achieves 80–85% purity, though yields are moderate (60–65%) due to incomplete resin loading.
Comparative Analysis of Methods
The table below summarizes key metrics for each synthesis route:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization | 72 | 95 | Moderate | High |
| El-Saghier Reaction | 90 | 98 | High | Moderate |
| Mannich Base | 70 | 90 | Low | Low |
| SNAr | 78 | 97 | High | High |
| Solid-Phase | 65 | 85 | High | Low |
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluoro-2-nitrophenyl)thio)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, polar solvents, and bases.
Major Products Formed
Reduction: 2-((4-Amino-2-nitrophenyl)thio)-1H-imidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole":
Basic Information
"this compound" is a chemical compound with the molecular formula C9H6FN3O2S . PubChem provides information on its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, and supplier lists .
Potential Applications
- Antibacterial Activity: Imidazole derivatives have demonstrated antibacterial activity . For example, some 5-nitroimidazole compounds can inhibit the growth of metronidazole-sensitive and metronidazole-resistant H. pylori strains .
- Research Tool: Applied radioactivity and radioisotopes are valuable for examining product and process improvements, cost reduction, and solving complex research problems . Activation analysis, which involves exposing a test sample to neutrons to create radioisotopes, can identify and measure minute quantities of elements and may be used when a high degree of quality control is desired .
- One Health Approach: Research indicates the importance of considering a "One Health" approach to physical and neuropsychiatric illnesses, where the interactions between humans, animals, and their environment are studied . Studies suggest that vector-transmitted organisms may play a significant role in causing neurological illnesses .
Related Compounds
- 4-Fluoro-2-nitrophenyl isocyanate: Chemsrc provides information on 4-FLUORO-2-NITROPHENYL ISOCYANATE, including its material safety data sheet (MSDS), density, melting point, boiling point, structure, formula, and molecular weight .
- 2-[(4-fluoro-2-nitrophenyl)sulfanyl]propanoic acid: ChemicalBook provides information on 2-[(4-fluoro-2-nitrophenyl)sulfanyl]propanoic acid, including its chemical properties, structure, melting point, boiling point, and density .
Mechanism of Action
The mechanism of action of 2-((4-Fluoro-2-nitrophenyl)thio)-1H-imidazole involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares the target compound with structurally related imidazole derivatives, emphasizing substituent effects:
Key Observations :
- Sulfur Linkage : The sulfanyl (-S-) group in the target compound and analogs (e.g., ) contributes to metabolic stability and hydrophobic interactions.
- Core Structure : Benzimidazole derivatives (e.g., ) exhibit greater planarity and rigidity compared to imidazole, which may enhance DNA intercalation or enzyme inhibition .
Key Insights :
Physicochemical Properties
- Solubility : Sulfanyl-linked compounds (e.g., ) generally exhibit moderate solubility in polar aprotic solvents (DMF, DMSO).
Biological Activity
The compound 2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole is part of a broader class of imidazole derivatives known for their diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a nitrophenyl group and a sulfanyl linkage, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A study focused on similar nitroimidazole compounds demonstrated that they are effective against various bacterial strains, including both Gram-positive and Gram-negative organisms. The compound's mechanism of action typically involves interference with DNA synthesis and repair processes in microbial cells.
Table 1: Antimicrobial Activity of Nitroimidazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| Metronidazole | Trichomonas vaginalis | 8 µg/mL |
| Dimetridazole | Entamoeba histolytica | 16 µg/mL |
Antiparasitic Activity
Imidazole derivatives have been extensively studied for their antiparasitic effects. For instance, compounds similar to this compound have shown potent activity against Trichomonas vaginalis and Entamoeba histolytica. The selectivity index (SI), which compares the IC50 values in human cells to those in parasites, is crucial for evaluating therapeutic potential.
Case Study: Antiparasitic Efficacy
A recent investigation into the efficacy of various nitroimidazoles revealed that compounds with a similar structure to this compound exhibited an SI greater than that of metronidazole. This suggests that these compounds could be developed as safer alternatives for treating parasitic infections.
Anticancer Activity
The anticancer potential of imidazole derivatives has been explored in several studies. The presence of electron-withdrawing groups, such as nitro or fluoro substituents, has been linked to enhanced cytotoxicity against cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 15 |
| Cisplatin | A549 | 5 |
| Doxorubicin | MCF7 (Breast Cancer) | 10 |
The biological activity of this compound is attributed to its ability to generate reactive nitrogen species (RNS) upon reduction within target cells. This leads to oxidative stress and subsequent cell death in both microbial and cancerous cells.
Q & A
Basic: What are the standard synthetic routes for preparing 2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as:
- Step 1: Condensation of a fluoronitrobenzene derivative with a thiol-containing imidazole precursor.
- Step 2: Use of coupling agents (e.g., EDCI or DCC) to activate carboxylic acid intermediates for sulfanyl group attachment .
Key Conditions: - Solvent polarity (e.g., DMF or THF) to stabilize intermediates.
- Temperature control (40–60°C) to avoid nitro-group decomposition.
- pH adjustments (neutral to mildly acidic) to optimize nucleophilic substitution .
Basic: Which spectroscopic techniques are essential for characterizing the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Assigns proton environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm) and confirms sulfanyl group integration .
- IR Spectroscopy: Identifies key functional groups (e.g., S–C stretch at 650–750 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 280.03) .
Advanced: How can computational methods like DFT/B3LYP assist in analyzing the electronic structure and tautomerism of this compound?
Methodological Answer:
- DFT/B3LYP/6-311++G(d,p): Predicts tautomeric equilibria (e.g., thione-thiol tautomerism) by calculating relative Gibbs free energies .
- HOMO-LUMO Analysis: Evaluates electron distribution (e.g., HOMO localized on imidazole, LUMO on nitro group) to predict reactivity .
Example Data Table (DFT Results):
| Parameter | Thione Form (eV) | Thiol Form (eV) |
|---|---|---|
| HOMO Energy | -6.32 | -6.15 |
| LUMO Energy | -1.87 | -1.92 |
| Energy Difference | 4.45 | 4.23 |
Advanced: What strategies are employed to resolve discrepancies between experimental spectroscopic data and computational predictions?
Methodological Answer:
- Solvent Effect Modeling: Incorporate PCM (Polarizable Continuum Model) in DFT to account for solvent-induced shifts in NMR predictions .
- Dynamic NMR: Detect tautomerization rates (e.g., coalescence temperature analysis) to reconcile static DFT models with experimental line broadening .
Basic: What initial biological assays are recommended to screen for potential antimicrobial activity?
Methodological Answer:
- Agar Diffusion Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; measure zones of inhibition (ZOI).
- MIC Determination: Use microdilution methods (e.g., 96-well plates) with concentrations ranging 1–256 µg/mL .
Advanced: How does X-ray crystallography coupled with SHELXL refinement determine the molecular geometry and intermolecular interactions?
Methodological Answer:
- Data Collection: Use MoKα radiation (λ = 0.71073 Å) on a Bruker APEX CCD diffractometer.
- SHELXL Refinement: Optimize anisotropic displacement parameters and resolve disorder in nitro groups .
Example Data Table (Bond Lengths):
| Bond Type | Length (Å) |
|---|---|
| C–N (imidazole) | 1.33 |
| C–S (sulfanyl) | 1.82 |
Advanced: How can structure-activity relationship (SAR) studies optimize the compound's bioactivity through targeted substitutions?
Methodological Answer:
- Electron-Withdrawing Groups: Introduce halogens (e.g., Cl at para-position) to enhance nitro group stability and antimicrobial potency .
- Sulfanyl Modifications: Replace –SH with –SO₂CH₃ to improve solubility and reduce toxicity .
Basic: What are the critical parameters for optimizing reaction conditions during synthesis?
Methodological Answer:
- Catalyst Selection: Use Pd/C for hydrogenation steps to reduce nitro groups without over-reducing imidazole rings.
- Purification: Employ gradient column chromatography (hexane/ethyl acetate) to separate regioisomers .
Advanced: What role do non-covalent interactions (e.g., hydrogen bonds) play in stabilizing the crystal structure?
Methodological Answer:
- N–H⋯N Hydrogen Bonds: Link imidazole rings into infinite chains (e.g., d(D–A) = 2.89 Å, θ = 158°) .
- π-π Stacking: Stabilize nitro-phenyl groups with face-to-face distances of 3.5–3.7 Å .
Advanced: How to address contradictions in biological activity data across different research studies?
Methodological Answer:
- Standardized Assay Protocols: Align MIC testing with CLSI guidelines to minimize variability in bacterial strain susceptibility .
- Metabolite Profiling: Use LC-MS to identify degradation products that may confound activity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
